molecular formula C25H26N2O2 B11045830 2,7,7-trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 885619-31-8

2,7,7-trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11045830
CAS No.: 885619-31-8
M. Wt: 386.5 g/mol
InChI Key: IUZMOWYUQONABJ-UHFFFAOYSA-N
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Description

2,7,7-Trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family. This compound is known for its diverse applications in medicinal chemistry and pharmaceutical research due to its unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves a multi-component reaction. A common method includes the condensation of dimedone, benzaldehyde, acetoacetanilide, and ammonium acetate. The reaction is carried out at 150-160°C without a solvent for 10-20 minutes until gas evolution ceases and the reaction mixture solidifies . The product is then treated with ethanol, filtered, and recrystallized from alcohol to obtain a high yield of the desired compound .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol at ambient temperature through grinding has been reported to be an efficient and environmentally friendly method . This approach offers a simple work-up procedure, rapid reaction times, and excellent product yields .

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities .

Scientific Research Applications

2,7,7-Trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 2,7,7-trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the A1 adenosine receptor, exhibiting binding affinities comparable to known CNS active agents . This interaction can modulate neurotransmitter release and neuronal activity, contributing to its CNS effects .

Properties

CAS No.

885619-31-8

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

2,7,7-trimethyl-5-oxo-N,4-diphenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H26N2O2/c1-16-21(24(29)27-18-12-8-5-9-13-18)22(17-10-6-4-7-11-17)23-19(26-16)14-25(2,3)15-20(23)28/h4-13,22,26H,14-15H2,1-3H3,(H,27,29)

InChI Key

IUZMOWYUQONABJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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